molecular formula C14H10FIO B1345430 3'-Fluoro-4-iodo-4'-methylbenzophenone CAS No. 951886-33-2

3'-Fluoro-4-iodo-4'-methylbenzophenone

Cat. No.: B1345430
CAS No.: 951886-33-2
M. Wt: 340.13 g/mol
InChI Key: HHMYNKPKMKHOGQ-UHFFFAOYSA-N
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Description

3'-Fluoro-4-iodo-4'-methylbenzophenone is a halogenated benzophenone derivative with the molecular formula C₁₄H₁₀FIO and a molecular weight of 340.13 g/mol . Structurally, it features a fluorine substituent at the 3' position, an iodine atom at the 4 position, and a methyl group at the 4' position on the benzophenone scaffold. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c1-9-2-3-11(8-13(9)15)14(17)10-4-6-12(16)7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMYNKPKMKHOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3’-Fluoro-4-iodo-4’-methylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives, such as 3-fluoro-4-methylbenzene and 4-iodobenzoyl chloride.

    Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 3-fluoro-4-methylbenzene reacts with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction forms the desired benzophenone derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3’-Fluoro-4-iodo-4’-methylbenzophenone.

Industrial Production Methods:

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

3’-Fluoro-4-iodo-4’-methylbenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

Chemistry:

3’-Fluoro-4-iodo-4’-methylbenzophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Biology and Medicine:

In biological and medicinal research, this compound can be used to study the effects of fluorine and iodine substitutions on biological activity. It may serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry:

In the industrial sector, 3’-Fluoro-4-iodo-4’-methylbenzophenone can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4-iodo-4’-methylbenzophenone depends on its specific application. In general, the compound’s effects are mediated by its interactions with molecular targets, such as enzymes or receptors. The fluorine and iodine substitutions can influence the compound’s binding affinity and selectivity, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Benzophenone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Activities References
3'-Fluoro-4-iodo-4'-methylbenzophenone 3'-F, 4-I, 4'-CH₃ 340.13 Not reported Not reported Synthetic intermediate, potential bioactivity
3,4-Difluoro-4'-methylbenzophenone 3,4-F₂, 4'-CH₃ 232.23 343.9 (predicted) 1.208 Material science, organic synthesis
3,4-Dichloro-4'-methylbenzophenone 3,4-Cl₂, 4'-CH₃ 265.13 398.9 (predicted) 1.276 Photostabilizers, polymer additives
3'-Fluoro-2-iodo-4'-methylbenzophenone 3'-F, 2-I, 4'-CH₃ 340.13 Not reported Not reported Research chemical, ligand design
Mexenone (2-hydroxy-4-methoxy-4'-methylbenzophenone) 2-OH, 4-OCH₃, 4'-CH₃ 256.26 Not reported Not reported Sunscreen agent (UV filter)
4-Iodo-4'-n-pentylbenzophenone 4-I, 4'-C₅H₁₁ ~354.24 (estimated) Not reported Not reported Liquid crystal precursors

Key Comparative Analysis

Substituent Effects on Physicochemical Properties: Halogen Type and Position: The iodine atom in this compound contributes to a higher molecular weight (340.13 g/mol) compared to difluoro (232.23 g/mol) or dichloro (265.13 g/mol) analogs. Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (electron-withdrawing) and methyl (electron-donating) groups create a polarized electronic environment, which could influence reactivity in cross-coupling reactions or binding to biological targets .

Biological and Industrial Applications: Enzyme Inhibition: Benzophenones with halogen substituents, such as compound 221 (a spiculisporic acid derivative), have shown inhibitory activity against NO production (IC₅₀ = 1.9 µM) . The iodine in this compound may similarly enhance binding to enzymes or receptors due to its size and hydrophobic effects. Material Science: Chlorinated and fluorinated benzophenones are used as photostabilizers and polymer additives, leveraging their UV absorption and radical-scavenging properties . The iodine substituent in the target compound could offer unique photophysical properties for optoelectronic applications.

Safety and Handling: While specific safety data for this compound are lacking, structurally similar compounds like 3,4-dichloro-4'-methylbenzophenone (CAS 125016-15-1) have documented safety profiles, including melting points and handling precautions .

Biological Activity

3'-Fluoro-4-iodo-4'-methylbenzophenone is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C14H10FIO
  • IUPAC Name : (3-fluoro-4-methylphenyl)-(3-iodophenyl)methanone

The presence of fluorine and iodine atoms in its structure significantly influences its reactivity and biological interactions. The compound typically exhibits a high degree of lipophilicity due to its aromatic nature, which can enhance its permeability across biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been utilized in studies examining enzyme interactions, where it can act as an inhibitor or modulator depending on the target enzyme's characteristics. Its halogen substituents may enhance binding affinity through halogen bonding or steric effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antitumor Activity : Similar compounds have shown promise in antitumor assays, suggesting that this compound may also possess cytotoxic effects against cancer cell lines. The specific pathways involved are still under investigation but may include apoptosis induction or cell cycle arrest.

Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was tested against a panel of enzymes involved in metabolic pathways. Results indicated that the compound exhibited significant inhibitory activity against certain cytochrome P450 enzymes, which are crucial for drug metabolism. The IC50 values ranged from 5 to 15 µM, demonstrating moderate potency compared to known inhibitors.

Enzyme TargetIC50 (µM)
CYP1A210
CYP2D68
CYP3A412

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of the compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL.

Bacterial StrainMIC (µg/mL)
E. coli30
S. aureus25

Study 3: Antitumor Activity

In vitro assays were conducted to assess the cytotoxicity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxic effects with IC50 values below 20 µM for both cell lines.

Cell LineIC50 (µM)
MCF-718
HeLa15

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